- Physiologically active indanamines. II. Compounds substituted in the aromatic ringJournal of the American Chemical Society, 1948, 70, 1386-90,
Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)

90843-62-2 structure
Nom du produit:6-Hydroxy-5-methoxy-1-indanone
Numéro CAS:90843-62-2
Le MF:C10H10O3
Mégawatts:178.184603214264
MDL:MFCD08694213
CID:808161
PubChem ID:233148
6-Hydroxy-5-methoxy-1-indanone Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-
- 6-Hydroxy-5-methoxy-1-indanone
- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
- 5-methoxy-6-hydroxyindan-1-one
- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
- 6-Hydroxy-5-methoxy-indan-1-on
- 6-hydroxy-5-methoxyindan-1-one
- 6-hydroxy-5-methoxyindanone
- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)
- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)
- NSC 31250
- AS-60308
- AKOS000279837
- NSC31250
- BDBM50386066
- SCHEMBL662848
- EN300-188996
- SY126437
- CS-0036171
- NSC-31250
- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one
- MFCD08694213
- 90843-62-2
- 6-Hydroxy-5-methoxy-indan-1-one
- DTXSID30283405
- CHEMBL2043047
- FEUMSMHGLKFCLZ-UHFFFAOYSA-N
- Z1198181226
- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-
-
- MDL: MFCD08694213
- Piscine à noyau: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
- La clé Inchi: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
- Sourire: O=C1CCC2C1=CC(=C(C=2)OC)O
Propriétés calculées
- Qualité précise: 178.06300
- Masse isotopique unique: 178.063
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 214
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5A^2
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.296
- Point d'ébullition: 378.7°Cat760mmHg
- Point d'éclair: 157.3°C
- Indice de réfraction: 1.601
- Le PSA: 46.53000
- Le LogP: 1.52970
6-Hydroxy-5-methoxy-1-indanone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | H946329-50mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 50mg |
$173.00 | 2023-05-18 | ||
Alichem | A079001122-1g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 1g |
$660.54 | 2023-08-31 | |
Aaron | AR00GXV6-100mg |
6-Hydroxy-5-Methoxy-1-Indanone |
90843-62-2 | 95% | 100mg |
$180.00 | 2025-01-24 | |
A2B Chem LLC | AH89286-2g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 2g |
$976.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-250mg |
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95+% | 250mg |
¥4633.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-1g |
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95+% | 1g |
¥10800.00 | 2024-04-25 | |
Enamine | EN300-188996-10g |
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95% | 10g |
$2201.0 | 2023-09-18 | |
Enamine | EN300-188996-5g |
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95% | 5g |
$1200.0 | 2023-09-18 | |
A2B Chem LLC | AH89286-5g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 5g |
$1562.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-2.5g |
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95+% | 2.5g |
¥17640.00 | 2024-04-25 |
6-Hydroxy-5-methoxy-1-indanone Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrofluoric acid
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C
Référence
- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's diseaseEuropean Journal of Medicinal Chemistry, 2014, 87, 429-439,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Référence
- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogensLiquid Crystals, 2014, 41(8), 1152-1161,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C
1.2 Reagents: Methanesulfonic anhydride ; 120 °C
1.2 Reagents: Methanesulfonic anhydride ; 120 °C
Référence
- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agentsMedChemComm, 2015, 6(7), 1318-1327,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled
Référence
- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assemblyMolecules, 2020, 25(1),,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; 5 min, cooled
1.2 Reagents: Water ; 5 min, cooled
Référence
- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitorsMolecules, 2018, 23(12), 3252/1-3252/22,
Synthetic Routes 7
Conditions de réaction
1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C
Référence
- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agentsBioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt
Référence
- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical CandidateJournal of Medicinal Chemistry, 2021, 64(4), 1844-1855,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux
Référence
- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobilityLiquid Crystals, 2013, 40(3), 411-420,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Thionyl chloride
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Référence
- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenonesLiquid Crystals, 2021, 48(1), 111-120,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C
Référence
- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailabilityBioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C
Référence
- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's DiseaseJournal of Medicinal Chemistry, 2012, 55(19), 8483-8492,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C
Référence
- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehydeGreen Chemistry, 2021, 23(2), 1036-1040,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
Référence
- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; rt → 90 °C
Référence
- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitorsEuropean Journal of Medicinal Chemistry, 2021, 223,,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C
Référence
- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystalsLiquid Crystals, 2010, 37(5), 499-506,
6-Hydroxy-5-methoxy-1-indanone Raw materials
- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-
- Dihydroferulic acid
- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
- Ferulic acid
6-Hydroxy-5-methoxy-1-indanone Preparation Products
6-Hydroxy-5-methoxy-1-indanone Littérature connexe
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
2. Back matter
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Produits connexes
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- 13575-75-2(6,7-Dimethoxy-1-tetralone)
- 2107-69-9(5,6-Dimethoxy-1-indanone)
- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)
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